

An In-depth Technical Guide to 2-Cyclohexylacetamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Cyclohexylacetamide

Cat. No.: B1347066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Cyclohexylacetamide**. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule.

Chemical Identity and Physical Properties

2-Cyclohexylacetamide, also known as cyclohexaneacetamide, is a primary amide derivative of cyclohexaneacetic acid. It possesses a molecular formula of $C_8H_{15}NO$ and a molecular weight of approximately 141.21 g/mol ^[1]. The fundamental chemical identifiers and physical properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	2-Cyclohexylacetamide	N/A
Synonyms	Cyclohexaneacetamide	[1]
CAS Number	1503-87-3	[1]
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
Boiling Point	301.3 °C at 760 mmHg	[2]
Density	0.975 g/cm ³	[2]
Melting Point	101-103 °C (for the isomer N-Cyclohexylacetamide)	[3][4]

Note: An experimental melting point for **2-Cyclohexylacetamide** is not readily available in the cited literature. The value provided is for its structural isomer, N-Cyclohexylacetamide, and should be considered as an estimate.

Structural Information

The chemical structure of **2-Cyclohexylacetamide** consists of a cyclohexyl ring attached to an acetamide group at the second carbon position. The connectivity of the atoms can be represented by the SMILES string: NC(CC1CCCCC1)=O. [1]

Molecular Structure

Caption: 2D Chemical Structure of **2-Cyclohexylacetamide**.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-Cyclohexylacetamide** is not widely available. The following tables provide predicted spectral characteristics based on the known structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.8 - 1.8	Multiplet	11H	Cyclohexyl -CH ₂ and -CH
2.0 - 2.2	Doublet	2H	-CH ₂ -C=O
5.3 - 5.6	Broad Singlet	2H	-NH ₂

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
25.5 - 26.5	Cyclohexyl C4
26.0 - 27.0	Cyclohexyl C3, C5
32.5 - 33.5	Cyclohexyl C2, C6
37.0 - 38.0	Cyclohexyl C1
44.0 - 45.0	-CH ₂ -C=O
175.0 - 176.0	C=O

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H Stretch (Amide)
2925, 2850	Strong	C-H Stretch (Cyclohexyl)
1640 - 1680	Strong	C=O Stretch (Amide I)
1550 - 1640	Medium	N-H Bend (Amide II)

Experimental Protocols

Plausible Synthesis of 2-Cyclohexylacetamide

A detailed experimental protocol for the synthesis of **2-Cyclohexylacetamide** is not explicitly available in the reviewed literature. However, a plausible and common method for the preparation of primary amides is the reaction of an acid chloride with ammonia. The following is a proposed experimental protocol based on this general chemical transformation.

Objective: To synthesize **2-Cyclohexylacetamide** from Cyclohexylacetyl chloride.

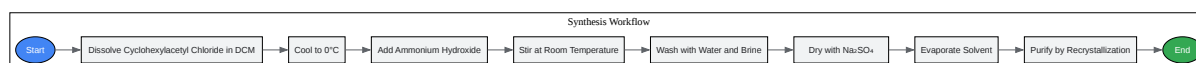
Materials:

- Cyclohexylacetyl chloride
- Ammonium hydroxide (28-30% solution)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl chloride (1 equivalent) in dichloromethane (100 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **2-Cyclohexylacetamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).



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Caption: Proposed workflow for the synthesis of **2-Cyclohexylacetamide**.

Potential Biological Activity and Signaling Pathways

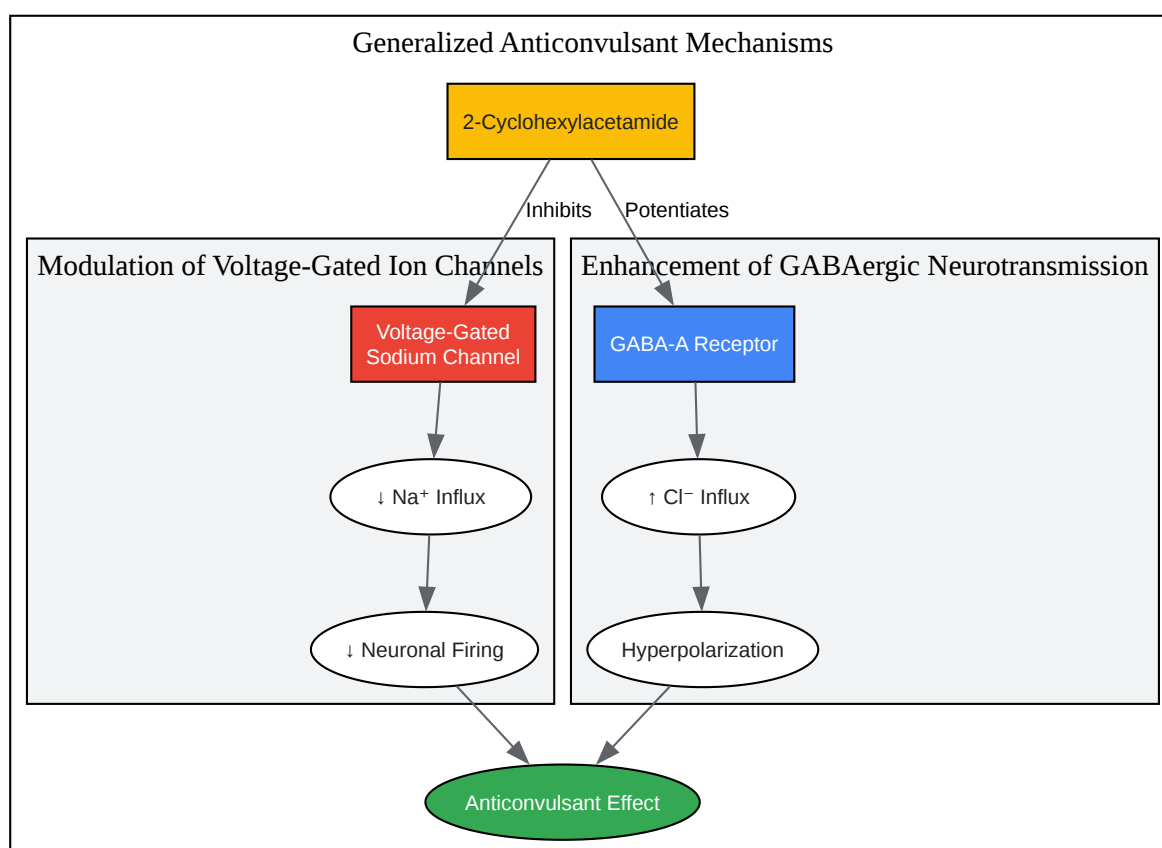
While specific biological signaling pathways for **2-Cyclohexylacetamide** have not been detailed in the available literature, the broader class of acetamide derivatives is known to exhibit anticonvulsant properties.^{[5][6]} The proposed mechanisms of action for these compounds generally involve the modulation of neuronal excitability.

The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels and neurotransmitter receptors.^{[1][3][7]} It is plausible that **2-Cyclohexylacetamide** could exert its effects through one or more of the following generalized pathways:

- **Modulation of Voltage-Gated Sodium Channels:** By binding to voltage-gated sodium channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in

the firing of action potentials and thereby suppressing seizure activity.

- **Enhancement of GABAergic Neurotransmission:** Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]



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Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.

Solubility Profile (Qualitative)

Quantitative solubility data for **2-Cyclohexylacetamide** in various solvents is not readily available. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar amide group suggests solubility in polar solvents, while the nonpolar cyclohexyl ring will contribute to solubility in less polar organic solvents.

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)	Sparingly Soluble to Soluble	The amide group can form hydrogen bonds with protic solvents.
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)	Soluble	The polar nature of the solvent can interact with the polar amide group.
Nonpolar Solvents (e.g., Hexane, Toluene)	Slightly Soluble to Insoluble	The nonpolar cyclohexyl group may allow for some interaction, but the polar amide group will limit solubility.

This in-depth technical guide provides a foundational understanding of **2-Cyclohexylacetamide** for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and potential therapeutic applications.

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